molecular formula C12H26O2Si B1279093 (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane CAS No. 74786-02-0

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane

Cat. No.: B1279093
CAS No.: 74786-02-0
M. Wt: 230.42 g/mol
InChI Key: YSGPQBUGNZSBGY-UHFFFAOYSA-N
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Description

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane is an organosilicon compound that belongs to the class of silyl enols. It is known for its unique reactivity and is used in various chemical syntheses. The compound’s structure includes a tert-butyl group, a vinyloxy group, and a dimethylsilane group, making it a versatile reagent in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane typically involves the reaction of tert-butyl alcohol with vinyloxytrimethylsilane under acidic or basic conditions. The reaction is carried out at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .

Mechanism of Action

The mechanism of action of (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane involves the interaction of its functional groups with various molecular targets. The vinyloxy group can participate in addition reactions, while the tert-butyl and dimethylsilane groups provide steric hindrance and stability to the molecule. These interactions facilitate the formation of desired products in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane is unique due to its combination of functional groups, which provide both reactivity and stability. This makes it a valuable reagent in organic synthesis, offering advantages over similar compounds in terms of selectivity and yield .

Properties

IUPAC Name

tert-butyl-dimethyl-[1-[(2-methylpropan-2-yl)oxy]ethenoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-10(13-11(2,3)4)14-15(8,9)12(5,6)7/h1H2,2-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPQBUGNZSBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448469
Record name (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74786-02-0
Record name [[1-(1,1-Dimethylethoxy)ethenyl]oxy](1,1-dimethylethyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74786-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-tert-Butoxy-vinyloxy)-tert-butyl-dimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 58.2 g diisopropylamine (575 mmol) in 500 ml tetrahydrofuran were added at 0° C. 344 ml 1.6M BuLi in hexane (550 mmol) over 20 min. After stirring for 15 min the solution was cooled to −70° C. and 58.1 g tert-butyl acetate (500 mmol; Fluka) were added at −70° C. over 15 min and stirring continued for 15 min. After the addition of 75 ml HMPA (Fluka) a solution of 81.6 g tert-butyldimethylchlorosilane (525 mmol; Fluka) in 100 ml tetrahydrofuran was added at −70° C. over 15 min and the reaction mixture was warmed to RT over ˜1 h. The reaction mixture was concentrated by rotary evaporation (40° C./≧10 mbar) and the honey-oily residue was partitioned between 1000 ml hexane and 1000 ml deionized water. The organic layer was washed with 10% brine (2×500 ml) and dried (Na2SO4) affording after removal of the solvent by rotary evaporation (40° C./≧10 mbar) 116.1 g bright yellow oil. Purification by vacuum distillation gave 106.0 g (92.0%) product as a colorless oil, b.p. 53-54° C./2.0 mbar. 1H-NMR:
Quantity
58.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
344 mL
Type
reactant
Reaction Step Two
Quantity
550 mmol
Type
reactant
Reaction Step Two
Quantity
58.1 g
Type
reactant
Reaction Step Three
Quantity
81.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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